molecular formula C11H7BrN2O2 B8420676 3-(Bromomethyl)[1,4]benzodioxino[2,3-c]pyridazine

3-(Bromomethyl)[1,4]benzodioxino[2,3-c]pyridazine

Cat. No.: B8420676
M. Wt: 279.09 g/mol
InChI Key: RMNBNWDLYVXRJK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)[1,4]benzodioxino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C11H7BrN2O2 and its molecular weight is 279.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

3-(bromomethyl)-[1,4]benzodioxino[3,2-c]pyridazine

InChI

InChI=1S/C11H7BrN2O2/c12-6-7-5-10-11(14-13-7)16-9-4-2-1-3-8(9)15-10/h1-5H,6H2

InChI Key

RMNBNWDLYVXRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)N=NC(=C3)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To [1,4]benzodioxino[2,3-c]pyridazin-3-ylmethanol (8.1 g) was added 1,2-dichloroethane (80 ml) and the mixture was stirred. Thionyl bromide (38.9 g) was added, and the mixture was stirred with heating under reflux for 2 hr. The mixture was diluted with chloroform, and the organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, and dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure, and the residue was washed with diethyl ether to give 3-(bromomethyl)[1,4]benzodioxino[2,3-c]pyridazine (8.0 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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